molecular formula C8H6BrNS B1332093 4-Bromo-3-methylphenyl isothiocyanate CAS No. 71672-88-3

4-Bromo-3-methylphenyl isothiocyanate

Cat. No.: B1332093
CAS No.: 71672-88-3
M. Wt: 228.11 g/mol
InChI Key: RXWYFLRAEYPAIV-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is primarily used in chemical research and synthesis due to its reactivity and functional group.

Synthetic Routes and Reaction Conditions:

    From Amines and Phenyl Isothiocyanate: One common method involves the reaction of 4-bromo-3-methylaniline with phenyl isothiocyanate.

    Using Thiophosgene: Another method involves the reaction of 4-bromo-3-methylaniline with thiophosgene.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often employs the reaction of 4-bromo-3-methylaniline with carbon disulfide and a catalyst such as di-tert-butyl dicarbonate.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-methylphenyl isothiocyanate is widely used in scientific research due to its reactivity and functional group versatility:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of thiourea derivatives, which can further react to form more complex structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    Phenyl Isothiocyanate: The parent compound, lacking the bromine and methyl substitutions.

    4-Bromo-phenyl Isothiocyanate: Similar structure but without the methyl group.

    3-Methylphenyl Isothiocyanate: Similar structure but without the bromine atom.

Uniqueness:

Properties

IUPAC Name

1-bromo-4-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYFLRAEYPAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221907
Record name 1-Bromo-4-isothiocyanato-o-toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71672-88-3
Record name 1-Bromo-4-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71672-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-isothiocyanato-o-toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-isothiocyanato-o-toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-isothiocyanatotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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